![molecular formula C17H16ClN5OS B282692 N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282692.png)
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of immune cells, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide works by selectively inhibiting the activity of BTK. BTK is a key enzyme involved in the signaling pathways of immune cells, particularly B cells. By inhibiting BTK, N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide can prevent the activation and proliferation of B cells, which are responsible for producing antibodies that contribute to autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The inhibition of BTK by N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to sites of inflammation. It can also decrease the levels of autoantibodies that contribute to autoimmune diseases. Additionally, the inhibition of BTK can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its selectivity for BTK. This allows researchers to study the specific role of BTK in various diseases and cellular processes. However, a limitation of using this compound is its potential off-target effects, which can interfere with other signaling pathways and cellular processes.
Orientations Futures
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is the development of more potent and selective BTK inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of combination therapies that involve the use of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide involves several steps. The starting material is 5-chloro-2-methylbenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the corresponding sulfide. The final step involves the reaction of the sulfide with 4-aminomethylbenzoic acid to yield N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also been investigated as a potential treatment for certain types of cancer, such as B-cell malignancies.
Propriétés
Formule moléculaire |
C17H16ClN5OS |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-3-8-14(18)9-15(11)19-16(24)13-6-4-12(5-7-13)10-25-17-20-21-22-23(17)2/h3-9H,10H2,1-2H3,(H,19,24) |
Clé InChI |
NTJBKXNUEUVWDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
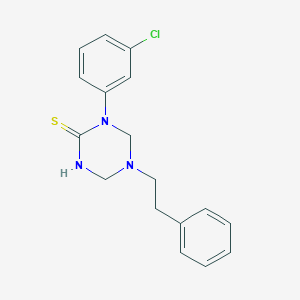
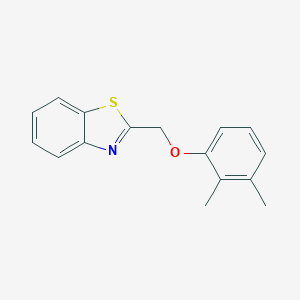
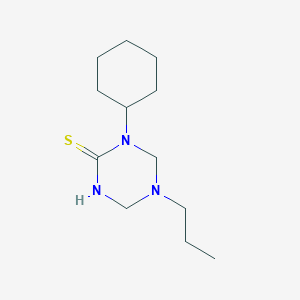
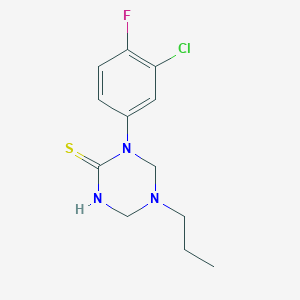
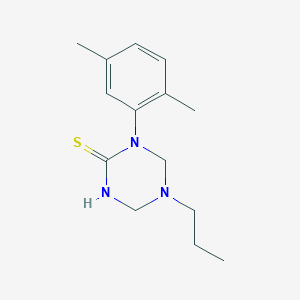

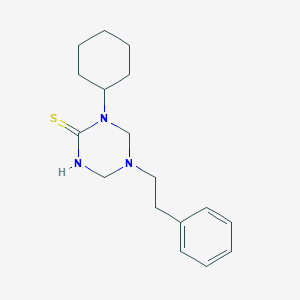
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)
